molecular formula C8H15NO2 B1336428 2-Diethylaminomethyl-acrylic acid CAS No. 27315-98-6

2-Diethylaminomethyl-acrylic acid

Cat. No. B1336428
CAS RN: 27315-98-6
M. Wt: 157.21 g/mol
InChI Key: QVORBTXUFAMNBR-UHFFFAOYSA-N
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Description

2-Diethylaminomethyl-acrylic acid (DEAA) is a synthetic compound that belongs to the family of acrylic acid derivatives. It has been extensively studied for its potential applications in various fields, including polymer chemistry, drug delivery systems, and biomaterials. The unique chemical structure of DEAA makes it a promising candidate for the development of novel materials with tailored properties.

Scientific Research Applications

Polymerization in Molecular Spaces

2-Diethylaminomethyl-acrylic acid has been explored for its potential in influencing and controlling molecular reaction processes, especially in the field of polymerization. Studies have shown that acrylic acid can be effectively polymerized in novel two-dimensional molecular spaces with regular amino groups, leading to the formation of new organic-inorganic nanocomposite materials. This process suggests a potential for manipulating molecular reactions in structured environments (Yu et al., 2007).

Functionalization of Polyacrylamide Substrates

Research on polyacrylamide, a material commonly used in cell mechanobiology, has been extended to include the functionalization with acrylic acid. This modification allows for covalent bonding with proteins, creating substrates with controlled geometric and mechanical factors influencing cell behavior. This method shows potential for precise control over ligand density and substrate stiffness, crucial in studying cell responses (Poellmann & Wagoner Johnson, 2013).

Flame Retardancy in Polymers

Acrylic acid derivatives, such as acrylic acid-2-[(diethoxyphosphoryl)methylamino] ethyl ester, have been investigated for their role in enhancing flame retardancy in polymers like polyacrylonitrile. The incorporation of phosphorus and nitrogen groups leads to significant improvements in flame resistance, indicating potential applications in materials science for safety-critical environments (Joseph & Tretsiakova-McNally, 2012).

Micelle Formation and Stimuli-Responsive Behavior

Studies on block copolymers incorporating acrylic acid have revealed interesting stimuli-responsive behaviors. These polymers can form micelles responsive to pH and temperature changes, opening avenues for applications in drug delivery systems and other areas where controlled release and environmental responsiveness are essential (André et al., 2005).

Acrylamide Synthesis and Applications

Acrylamide, derived from acrylic acid, is extensively used in producing polymers like polyacrylamide. These polymers find applications in water treatment, paper processing, and mining. Understanding acrylamide's formation and presence in foods and its potential health risks has been a significant area of research (Taeymans et al., 2004).

Photoinitiating Systems for 3D Printing

New derivatives of 2-(diethylamino) have been synthesized for use as photoinitiators in polymerization processes, including 3D printing applications. These systems have shown high efficiency under visible light conditions, suggesting their potential in advanced manufacturing technologies (Hola et al., 2020).

properties

IUPAC Name

2-(diethylaminomethyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-4-9(5-2)6-7(3)8(10)11/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVORBTXUFAMNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434064
Record name 2-DIETHYLAMINOMETHYL-ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27315-98-6
Record name 2-DIETHYLAMINOMETHYL-ACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27315-98-6
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